2-Chloro-N-(4-methylsulfanyl-benzyl)-acetamide
Description
2-Chloro-N-(4-methylsulfanyl-benzyl)-acetamide is a chloroacetamide derivative characterized by a 2-chloroacetamide backbone substituted with a 4-methylsulfanyl-benzyl group at the nitrogen position. Its molecular formula is C₁₀H₁₁ClNOS, with a molecular weight of 243.77 g/mol. The methylsulfanyl (SCH₃) group at the para position of the benzyl ring introduces steric and electronic effects, influencing its reactivity and interactions with biological targets. This compound is primarily utilized as a pharmaceutical intermediate or precursor in the synthesis of heterocyclic compounds and bioactive molecules .
Properties
IUPAC Name |
2-chloro-N-[(4-methylsulfanylphenyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNOS/c1-14-9-4-2-8(3-5-9)7-12-10(13)6-11/h2-5H,6-7H2,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZOCBCSWUPAFIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)CNC(=O)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-(4-methylsulfanyl-benzyl)-acetamide typically involves the reaction of 4-methylsulfanyl-benzylamine with chloroacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
- Dissolve 4-methylsulfanyl-benzylamine in an appropriate solvent like dichloromethane.
- Add triethylamine to the solution to act as a base.
- Slowly add chloroacetyl chloride to the reaction mixture while maintaining a low temperature (0-5°C).
- Stir the reaction mixture for several hours at room temperature.
- Extract the product using an organic solvent and purify it by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, and may include additional steps such as solvent recovery and waste management to ensure environmental compliance.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-(4-methylsulfanyl-benzyl)-acetamide can undergo various chemical reactions, including:
Nucleophilic substitution: The chloro group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the chloro group or to modify the benzyl ring.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in solvents like acetic acid or dichloromethane.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride in anhydrous ether.
Major Products Formed
Nucleophilic substitution: Formation of substituted acetamides.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of dechlorinated or reduced benzyl derivatives.
Scientific Research Applications
2-Chloro-N-(4-methylsulfanyl-benzyl)-acetamide has several applications in scientific research:
Medicinal Chemistry: It can be used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound may be used to study enzyme inhibition or as a probe in biochemical assays.
Material Science: It can be incorporated into polymers or other materials to impart specific properties such as increased stability or reactivity.
Mechanism of Action
The mechanism of action of 2-Chloro-N-(4-methylsulfanyl-benzyl)-acetamide depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or interacting with biological targets through its functional groups. The chloroacetamide moiety can form covalent bonds with nucleophilic sites in proteins, leading to inhibition of enzyme activity. The methylsulfanyl group may enhance binding affinity or specificity for certain molecular targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Variations
The chloroacetamide core (Cl-CH₂-C(=O)-N-) is a common motif in medicinal and synthetic chemistry. Substitutions on the aromatic ring or nitrogen atom significantly alter physicochemical properties and biological activities. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison
Key Research Findings
Electronic and Steric Effects
- Nitro and Sulfonyl Groups : The nitro group in N-(4-chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide introduces strong electron-withdrawing effects, enhancing intermolecular interactions (e.g., hydrogen bonds) critical for crystal packing . In contrast, the methylsulfanyl group in the target compound provides moderate electron-donating properties, favoring nucleophilic substitution reactions in synthetic pathways .
- Substituent Position : The antibacterial activity of 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide against K. pneumoniae is attributed to the para-fluoro and meta-nitro groups, which enhance membrane permeability and target binding .
Physicochemical Properties
- Solubility and Polarity : Methoxy (OCH₃) and methylsulfanyl (SCH₃) substituents increase lipophilicity (LogP ~2.8–3.5), favoring blood-brain barrier penetration in neuroactive compounds .
- Thermal Stability : Nitro-substituted analogs exhibit higher melting points (e.g., 124.9–125.4°C for N-(4-chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide) due to stronger intermolecular forces .
Future Research Priorities :
Structure-Activity Relationship (SAR) Studies : Systematic modification of the benzyl ring (e.g., introducing halogens or heteroatoms) to optimize bioavailability and target selectivity.
Crystallographic Analysis : Resolving the target compound’s crystal structure to compare packing motifs and hydrogen-bonding networks with analogs like .
Biological Activity
2-Chloro-N-(4-methylsulfanyl-benzyl)-acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications, supported by research findings and case studies.
- Chemical Formula : C11H14ClNOS
- Molecular Weight : 245.75 g/mol
- CAS Number : 9317135
Synthesis of this compound
The synthesis typically involves:
- Starting Materials : 4-methylsulfanylbenzyl chloride and acetamide.
- Reaction Conditions : The reaction is usually performed under basic conditions, often using sodium hydride (NaH) as a base to facilitate nucleophilic substitution.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The chloro and methylsulfanyl groups enhance lipophilicity, allowing better membrane penetration and interaction with cellular targets.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anti-proliferative effects against various cancer cell lines. For instance:
- Cell Lines Tested : MDA-MB-231 (triple-negative breast cancer) and MCF-7 (breast cancer).
- Findings : Compounds showed IC50 values ranging from 1.52 to 6.31 μM against these cell lines, demonstrating selective toxicity towards cancerous cells compared to normal breast cells .
Enzyme Inhibition
The compound has been investigated for its potential as an enzyme inhibitor:
- Carbonic Anhydrase IX (CA IX) : A study found that derivatives of similar compounds had IC50 values for CA IX ranging from 10.93 nM to 25.06 nM, indicating strong inhibitory action .
- Mechanism : The binding affinity is influenced by the structural characteristics of the compound, particularly the presence of electron-withdrawing groups like chlorine.
Study on Anticancer Effects
A notable study evaluated the effects of compounds structurally related to this compound on breast cancer cell lines:
- Results : Significant induction of apoptosis was observed in MDA-MB-231 cells, with a notable increase in annexin V-FITC positive staining, indicating late-stage apoptosis .
Antimicrobial Activity
Research has also highlighted the antimicrobial properties of this compound:
- Testing Against Bacteria : Compounds exhibited significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values indicating effective antibacterial activity .
Data Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
